Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]-
Overview
Description
Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methanone group attached to a hexahydro-1H-azepin-1-yl moiety and a 4-(1H-tetrazol-1-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydro-1H-azepin-1-yl intermediate, which can be synthesized from hexamethyleneimine through a series of reactions involving amination and cyclization . The 4-(1H-tetrazol-1-yl)phenyl group can be introduced via a tetrazole formation reaction, which involves the reaction of an appropriate phenyl precursor with sodium azide and ammonium chloride under acidic conditions . The final step involves the coupling of the two intermediates under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The tetrazole moiety is also known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-azepin-1-amine: A simpler analog with similar structural features but lacking the tetrazole moiety.
1H-Tetrazol-1-ylphenylmethanone: A related compound with a similar tetrazole group but different overall structure.
Uniqueness
Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- is unique due to its combination of the hexahydro-1H-azepin-1-yl and 4-(1H-tetrazol-1-yl)phenyl groups This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
IUPAC Name |
azepan-1-yl-[4-(tetrazol-1-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(18-9-3-1-2-4-10-18)12-5-7-13(8-6-12)19-11-15-16-17-19/h5-8,11H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJMTHXLYNWKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174069 | |
Record name | (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-01-1 | |
Record name | (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.